molecular formula C11H9NOS B8653640 3-(Amino-benzoyl)thiophene

3-(Amino-benzoyl)thiophene

Cat. No. B8653640
M. Wt: 203.26 g/mol
InChI Key: VUMAJNCFORYAML-UHFFFAOYSA-N
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Description

3-(Amino-benzoyl)thiophene is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Amino-benzoyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Amino-benzoyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

(2-aminophenyl)-thiophen-3-ylmethanone

InChI

InChI=1S/C11H9NOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H,12H2

InChI Key

VUMAJNCFORYAML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CSC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-(2-thenoyl)aniline may be prepared as follows: Stannous chloride in the dihydrate form (22.8 g) is added, at a temperature in the vicinity of 4° C., to a suspension of 3-(2-thenoyl)nitrobenzene (6.8 g) in a 3.7N solution (130 cc) of hydrogen chloride in ethanol, in the course of 40 minutes. After stirring at a temperature in the vicinity of 4° C. for 1 hour and then at a temperature in the vicinity of 20° C. for 1 hour, the solution obtained is heated at a temperature in the vicinity of 78° C. for 1 hour. The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. The residue obtained is taken up with a mixture of distilled water (50 cc) and diethyl ether (100 cc), to which an aqueous 10N sodium hydroxide solution (130 cc) is added at a temperature in the vicinity of 15° C. The organic phase is separated and the aqueous phase is extracted 4 times with diethyl ether (400 cc in total). The ether extracts are combined, washed 3 times with distilled water (300 cc in total), dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 40° C. 2-(3-Thenoyl)aniline (5.7 g) in the form of yellow crystals m.p. 105° C., is thereby obtained.
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3-(2-thenoyl)aniline
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130 mL
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100 mL
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50 mL
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Stannous chloride
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6.8 g
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130 mL
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dihydrate
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